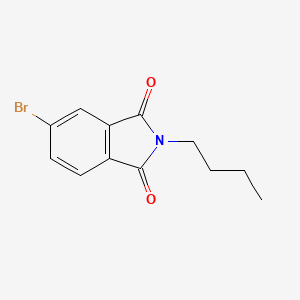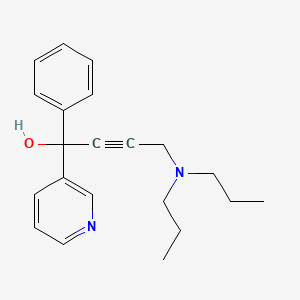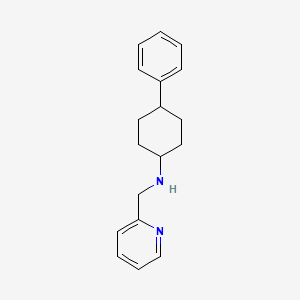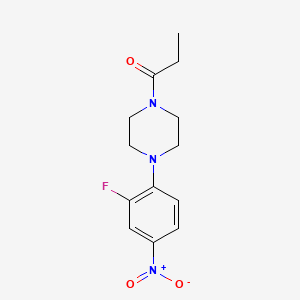![molecular formula C17H16ClN3O4S B5134166 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, commonly known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. CP-690,550 has been extensively studied for its potential therapeutic uses in various autoimmune and inflammatory diseases.
作用機序
CP-690,550 is a selective inhibitor of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, a tyrosine kinase that plays a key role in the 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT signaling pathway. The 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT pathway is involved in the regulation of immune cell function and cytokine production. By inhibiting 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, CP-690,550 blocks the signaling pathway, resulting in the suppression of immune cell activation and cytokine production. This leads to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of immune cells, such as T cells and B cells. CP-690,550 has also been shown to reduce the severity of disease in animal models of autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of CP-690,550 is its selectivity for 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in clinical trials. However, CP-690,550 has some limitations for lab experiments. The compound is highly lipophilic, which can make it difficult to work with in aqueous solutions. CP-690,550 is also a potent inhibitor of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3, which can make it challenging to study the downstream effects of 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide3 inhibition.
将来の方向性
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the compound's mechanism of action and long-term safety. Future research directions for CP-690,550 could include studying its effects on specific immune cell populations, investigating its potential use in combination with other therapies, and exploring its potential use in other disease indications. Additionally, further studies are needed to fully understand the long-term safety and potential side effects of CP-690,550.
合成法
CP-690,550 is synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-chlorophenylacetic acid to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to form the final product, CP-690,550. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic uses in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing inflammation and suppressing the immune system by inhibiting the 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide-STAT signaling pathway. CP-690,550 has also been studied for its potential use in preventing transplant rejection and treating graft-versus-host disease.
特性
IUPAC Name |
4-[[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c18-12-3-5-13(6-4-12)21-16(22)9-15(17(21)23)20-10-11-1-7-14(8-2-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKUICLVWLNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)


![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)

